Calothrixin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H10N2O3 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C19H10N2O3/c22-18-12-9-21(24)14-8-4-2-6-11(14)15(12)19(23)17-16(18)10-5-1-3-7-13(10)20-17/h1-9,20H |
InChI Key |
CMDAFIAGTOCRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=[N+](C5=CC=CC=C54)[O-] |
Synonyms |
calothrixin A |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Calothrixin a
Spectroscopic Methodologies for Structural Confirmation of Calothrixin A
The elucidation of this compound's structure relied heavily on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.com These techniques, used in concert, allowed for the comprehensive mapping of the molecule's intricate framework.
The initial characterization was performed using one-dimensional ¹H and ¹³C NMR spectroscopy, which provided direct information about the carbon skeleton and the attached protons. nih.govbhu.ac.in High-Resolution Mass Spectrometry (HRMS) was crucial in establishing the precise molecular formula of this compound as C₁₉H₁₀N₂O₃. nih.gov The observed mass-to-charge ratio (m/z) in positive ion mode mass spectrometry confirmed the molecular weight. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 7.38 | t, J = 7.2 | 123.4 |
| 2 | 7.46 | t, J = 7.8 | 124.5 |
| 3 | 7.61 | d, J = 7.8 | 119.1 |
| 4 | 8.13 | d, J = 7.5 | 128.1 |
| 4a | - | - | 131.8 |
| 5 | 8.61 | d, J = 9.9 | 138.1 |
| 6 | 9.68 | d, J = 9.3 | 114.0 |
| 6a | - | - | 138.7 |
| 7 | - | - | 177.8 |
| 8 | 8.89 | s | 115.1 |
| 8a | - | - | 143.1 |
| 9 | 7.99-7.97 | m | 129.9 |
| 10 | 7.99-7.97 | m | 131.9 |
| 11 | - | - | 121.9 |
| 12a | - | - | 126.8 |
| 13 | - | - | 178.3 |
| 13a | - | - | 132.0 |
| 13b | - | - | 122.0 |
| 13c | - | - | 127.0 |
| NH | 13.22 | s | - |
Data sourced from reference nih.gov.
Analysis of the Distinctive Pentacyclic Indolophenanthridine (B24596) Framework of this compound
This compound is characterized by its unique and rigid pentacyclic indolo[3,2-j]phenanthridine framework. nih.govmdpi.com This core structure is a sophisticated assembly of quinoline (B57606), quinone, and indole (B1671886) pharmacophores. mdpi.com The molecule is planar and aromatic, features which are central to its chemical properties. This compound is specifically the N-oxide derivative of its sister compound, Calothrixin B. mdpi.com
The synthesis of the Calothrixin core has been a subject of significant interest, with strategies often involving the construction of the indole ring onto a pre-formed phenanthridine-7,10-dione system. nih.gov One key synthetic step involves an oxidative free radical reaction to form the indolo[3,2-j]phenanthridine-7,13-dione core. nih.gov The successful synthesis of this complex framework serves as a definitive confirmation of the structure elucidated by spectroscopic means. nih.govacs.orgthieme-connect.com The pentacyclic system consists of five fused rings, which imparts significant rigidity to the molecule. The analysis of isomeric structures, such as those with a 7H-indolo[2,3-j]phenanthridine-7,13(8H)-dione structure, has further highlighted the specific nature of the Calothrixin framework through distinguishable NMR signals. lookchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Calothrixin B |
| 9-(benzylamino)phenanthridine-7,10-dione |
| 12-benzyl-12H-indolo[3,2-j]phenanthridine-7,13-dione |
| 2,4,5-trimethoxybenzaldehyde |
| ortho-iodoaniline |
Biosynthetic Pathways and Genetic Basis of Calothrixin a Production
Proposed Biosynthetic Routes to Calothrixin A
This compound and its precursor, Calothrixin B, are secondary metabolites produced by cyanobacteria of the genus Calothrix. researchgate.net The initial hypothesis for their biosynthesis was put forward by Rickards and co-workers upon their discovery. clockss.org This proposed biomimetic route suggests that the calothrixin core is not assembled from separate indole (B1671886) and quinoline (B57606) precursors in a linear fashion, but rather through the oxidative rearrangement of a more complex precursor.
The central hypothesis is that Calothrixins A and B originate from a hypothetical indolo[2,3-a]carbazole (B1661996) metabolite. clockss.orgclockss.org This precursor is believed to be closely related to a known cyanobacterial product, 6-cyano-5-methoxyindolo[2,3-a]carbazole, which was isolated from Nostoc sphaericum. clockss.org
The proposed biosynthetic sequence is as follows:
Formation of a hypothetical indolo[2,3-a]carbazole intermediate. clockss.org
This intermediate undergoes oxidative cleavage and rearrangement. Specifically, a disconnection of the N5-C6 bond could produce a carbazole-1,4-quinone, which then recyclizes to an iminoquinone-type indolocarbazole. clockss.org
The iminoquinone is then reduced to form the indolo[2,3-a]carbazole. clockss.org
Subsequent oxidation steps would then form the pentacyclic ring system of Calothrixin B. clockss.org
Finally, this compound is formed via the N-oxidation of Calothrixin B. nih.gov
This proposed pathway is supported by several biomimetic total syntheses that have successfully produced calothrixins by starting with an indolocarbazole core and using oxidative reactions to form the final pentacyclic structure. clockss.orgresearchgate.net For instance, the oxidation of a fully protected 5-formylindolo[2,3-a]carbazole has been shown to yield N-MOM Calothrixin B. clockss.org
Investigation of Enzymatic Mechanisms and Precursor Incorporations in this compound Biosynthesis
While biomimetic syntheses support the proposed pathway, detailed in-vivo studies on the specific enzymatic machinery and precursor incorporation in cyanobacteria are not extensively documented in current literature. The biosynthesis of complex alkaloids like this compound is expected to be a multi-step process catalyzed by a series of specialized enzymes. peerj.com
In the biosynthesis of other complex natural products in microorganisms, key enzyme classes such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and various tailoring enzymes (e.g., oxidases, methyltransferases, glycosyltransferases) are common. cdnsciencepub.comsecondarymetabolites.orgfrontiersin.org For this compound, the key steps would likely involve:
Oxidoreductases: Enzymes like monooxygenases or dioxygenases would be critical for the proposed oxidative cleavage and rearrangement of the indolocarbazole precursor and the final oxidation of Calothrixin B to this compound.
Transferases: To construct the initial carbazole (B46965) skeleton, various transferases would be needed to assemble the indole and other precursor units.
Synthases: Phytoene synthase (PSY), for example, is a key rate-limiting enzyme in the carotenoid biosynthesis pathway, catalyzing the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.org Analogous synthase enzymes are likely involved in the initial steps of the Calothrixin pathway.
Direct evidence from precursor incorporation studies, where isotopically labeled compounds are fed to the Calothrix culture to trace their path into the final molecule, is necessary to definitively confirm the precursors and intermediates of the biosynthetic pathway. Such studies would clarify whether the proposed indolo[2,3-a]carbazole route is accurate or if other pathways are involved.
Genetic Determinants and Gene Clusters Involved in this compound Production
In bacteria and fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically clustered together on the chromosome. frontiersin.org This arrangement, known as a biosynthetic gene cluster (BGC), allows for coordinated regulation of the entire pathway. frontiersin.orgmdpi.com It is highly probable that the genes for this compound biosynthesis are organized in such a BGC within the Calothrix genome.
The production of other cyanobacterial toxins, such as microcystins and anatoxins, is known to be governed by large, complex BGCs involving nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes. cdnsciencepub.comcdnsciencepub.comresearchgate.net A typical BGC contains:
Core Biosynthetic Genes: These encode the large, multi-domain enzymes like PKS or NRPS that build the carbon skeleton of the molecule. secondarymetabolites.org
Tailoring Genes: These encode enzymes that modify the core structure through oxidation, reduction, methylation, or glycosylation. secondarymetabolites.org
Transport-Related Genes: These genes code for proteins that export the final product out of the cell. secondarymetabolites.org
Regulatory Genes: These genes control the expression of the other genes within the cluster. secondarymetabolites.org
Despite the advances in genome sequencing and bioinformatics, the specific biosynthetic gene cluster responsible for this compound production has not yet been identified or characterized in the scientific literature. Identifying this cluster would be a significant breakthrough, enabling the heterologous expression of the pathway in a more tractable host organism for sustainable production and allowing for genetic manipulation to create novel analogs of the calothrixin scaffold.
Mechanistic Studies of Calothrixin A S Biological Activity
Elucidation of Molecular Targets and Interaction Mechanisms of Calothrixin A
DNA Topoisomerase I Poisoning by this compound
This compound and its analog, Calothrixin B, along with their methylated derivatives, have been identified as reversible poisons of human DNA topoisomerase I. nih.gov This classification indicates that they interfere with the enzyme's function, which is crucial for processes like DNA replication. nih.gov The mechanism of action involves the stabilization of the transient enzyme-DNA complex, which ultimately leads to DNA damage and can trigger cell death. researchgate.net While this compound is a known topoisomerase I poison, it has also been identified as a dual inhibitor of both Topoisomerase I and Topoisomerase II. researchgate.netnih.gov This dual inhibitory action is a significant area of research for developing new anticancer agents. nih.gov
Inhibition of Bacterial RNA Polymerase by this compound
This compound has been shown to directly inhibit bacterial RNA polymerase. oup.com Kinetic studies on Escherichia coli RNA polymerase revealed that this compound acts as a competitive inhibitor with respect to ATP and a non-competitive inhibitor with respect to UTP. oup.comoup.comnih.gov The inhibitory constant (KI) for this compound with ATP as the variable substrate was determined to be 0.23 ± 0.11 mM. oup.comoup.comnih.gov The inhibitory effect was also found to be dependent on the order in which the inhibitor was added to the reaction mixture. oup.comoup.com While RNA polymerase is a clear target, the greater sensitivity of whole bacterial cells to this compound compared to the isolated enzyme suggests that other molecular targets may also be involved in its antibacterial action. oup.comoup.com
Interactive Table: Kinetic Analysis of E. coli RNA Polymerase Inhibition by this compound
| Inhibitor | Variable Substrate | Type of Inhibition | KI Value (mM) |
| This compound | ATP | Competitive | 0.23 ± 0.11 |
| This compound | UTP | Non-competitive | Not determined |
Modulation of Insect Olfactory Systems by this compound via OR5-Orco Complex Disruption
Computational studies suggest that this compound can interact with the insect olfactory system by targeting the OR5-Orco complex. dntb.gov.ua This complex, composed of an odorant receptor (OR) and an olfactory receptor co-receptor (Orco), is fundamental for detecting odor molecules. researchgate.netscienceopen.com The disruption of this complex by compounds like this compound could interfere with an insect's ability to perceive its environment, which is critical for locating food and hosts. dntb.gov.uaresearchgate.net The Orco subunit itself functions as a non-selective cation channel and is essential for the proper function and trafficking of the OR complex to the neuron membrane. plos.org Modulators of the Orco channel, both agonists and antagonists, have been identified and are being studied to understand their potential to disrupt insect behavior. plos.orgnih.gov
Interference with JAK2-STAT3 Signaling Pathway by Calothrixin B (Analog of this compound) in Pre-clinical Models
The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. frontiersin.org Aberrant activation of this pathway is implicated in various diseases, including cancer. frontiersin.orgaginganddisease.org While direct studies on this compound's effect on this pathway are limited, research on its analog, Calothrixin B, provides valuable insights. A derivative of Calothrixin B, compound H-107, was found to inhibit the proliferation of human erythroleukemia (HEL) cells by downregulating key proteins in the Ras/Raf/MEK/ERK pathway, which can be interconnected with JAK2-STAT3 signaling. nih.gov The JAK2/STAT3 pathway is a validated therapeutic target, and its inhibition can lead to decreased cancer cell proliferation and survival. frontiersin.orgresearchgate.net For instance, in endothelial cells, the inhibition of the IL-6-induced JAK2/STAT3 pathway has been shown to suppress cell proliferation. nih.gov
Analysis of this compound-Induced Cellular Responses and Pathway Perturbations (in non-human models/in vitro)
This compound's Influence on Cell Cycle Regulation and Arrest Mechanisms
This compound has been observed to induce cell cycle arrest, a key mechanism in its anticancer activity. mdpi.com In studies using human Jurkat cancer cells, this compound caused cell cycle arrest in the G2/M phase. mdpi.com This effect is indicative of intracellular DNA damage. mdpi.com Further studies on this compound and its derivatives have shown varied effects on the cell cycle. For example, at higher concentrations, this compound and its N-methylated derivative led to the accumulation of cells in both the S and G2/M phases of the cell cycle in CEM leukemia cells. nih.gov In contrast, Calothrixin B, an analog, induced G1 arrest at lower concentrations. nih.gov The cell cycle effects of calothrixins were found to be more readily reversible than those of camptothecin, a well-known topoisomerase I inhibitor. nih.gov A derivative of Calothrixin B, H-107, was shown to arrest HEL cells in the G0/G1 phase. nih.govberkeley.edu Another Calothrixin B derivative, L20, induced G2/M phase cell cycle arrest in HEL cells. researchgate.net
Interactive Table: Effects of this compound and its Analogs on Cell Cycle
| Compound | Cell Line | Effect on Cell Cycle |
| This compound | Human Jurkat | G2/M phase arrest mdpi.com |
| This compound | CEM Leukemia | Accumulation in S and G2/M phases nih.gov |
| Calothrixin B | CEM Leukemia | G1 arrest nih.gov |
| Calothrixin B derivative (H-107) | HEL | G0/G1 phase arrest nih.govberkeley.edu |
| Calothrixin B derivative (L20) | HEL | G2/M phase arrest researchgate.net |
Apoptosis Induction and DNA Damage Response Elicited by this compound
This compound has been observed to induce programmed cell death, or apoptosis, in a manner dependent on both concentration and duration of exposure. mdpi.com In studies using human Jurkat cancer cells, this compound demonstrated greater potency in inducing apoptosis and inhibiting cell proliferation than menadione (B1676200), a well-characterized apoptosis inducer. mdpi.com The half-maximal inhibitory concentration (IC₅₀) for anti-proliferative activity was 1.6 µM for this compound, compared to 4.7 µM for menadione. mdpi.com For apoptosis induction specifically, the IC₅₀ value for this compound was 0.6 µM, significantly lower than the 12 µM required for menadione. mdpi.com
Studies on analogs of the related Calothrixin B provide further insight into this mechanism. Isothiacalothrixin B analogs, for instance, have been shown to induce cell cycle arrest in the S and G2/M phases and cause irreversible DNA strand breaks, ultimately leading to apoptosis. nih.govplos.org Another Calothrixin B derivative, L20, was found to increase the expression of phospho-γ-H2A.X, a known marker for DNA double-strand breaks, which also resulted in G2/M phase arrest. nih.gov
Table 1: Comparative Activity of this compound and Menadione in Jurkat Cells
| Compound | Anti-proliferative IC₅₀ | Apoptosis Induction IC₅₀ |
|---|---|---|
| This compound | 1.6 µM | 0.6 µM |
| Menadione | 4.7 µM | 12 µM |
Role of Reactive Oxygen Species Generation in this compound's Activity
The biological activity of this compound is closely linked to its chemical structure, specifically its quinone core. A recognized mechanism for the anticancer action of quinone-containing compounds involves their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause significant cellular damage. frontiersin.orgnih.gov The overproduction of ROS leads to a state of oxidative stress, which can damage critical cellular components, including DNA, and trigger apoptosis. mdpi.comnih.gov
Experimental evidence supports the role of ROS in this compound's mechanism. Both this compound and menadione have been shown to be redox active, demonstrating increased oxygen consumption when exposed to a reductant. mdpi.com This redox activity is believed to be the source of ROS generation that subsequently leads to DNA damage and apoptosis. mdpi.com
Further supporting this hypothesis, studies on Calothrixin B analogs have demonstrated a clear link between the compound, ROS production, and apoptosis. The analog L20 was observed to cause a loss of mitochondrial membrane potential in HEL cells, which directly resulted in the release of ROS. nih.gov This event was followed by the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This suggests that the generation of ROS is a critical upstream event in the cascade leading to cell death initiated by this class of compounds.
Structure-Activity Relationship Studies of this compound Analogs
The unique indolo[3,2-j]phenanthridine framework of the calothrixins has been the subject of extensive structure-activity relationship (SAR) studies to understand how chemical modifications affect their biological potency. mdpi.com this compound is an N-oxide analog of Calothrixin B. mdpi.com This single chemical difference has a significant impact on cytotoxic activity, with this compound exhibiting an IC₅₀ value of 40 nM against HeLa cancer cells, making it nearly nine times more potent than Calothrixin B, which has an IC₅₀ of 350 nM against the same cell line. mdpi.com
Efforts to improve the therapeutic profile of calothrixins have led to the synthesis of numerous analogs. One key challenge has been the poor water solubility of the parent compounds. A library of novel this compound analogs was developed, leading to the identification of compound F16. nih.gov This analog not only exhibited greatly improved water solubility but also displayed potent antiproliferative activity against A375 and HCT116 cancer cell lines, with IC₅₀ values of 20 nM and 50 nM, respectively. nih.gov Mechanistically, F16 was identified as a dual inhibitor of topoisomerase I and topoisomerase II. nih.gov
Other modifications have involved creating isosteric analogs by replacing the carbazole (B46965) nitrogen with a sulfur atom, resulting in thiacalothrixin B and isothiacalothrixin B. plos.orgresearchgate.net These sulfur-containing analogs showed cytotoxic activity, with isothiacalothrixin B in particular inducing irreversible DNA damage. nih.govplos.org Further substitution with fluorine atoms on different rings of the isothiacalothrixin B scaffold also produced active compounds. researchgate.net Modifications to the 'E' ring of Calothrixin B have also been explored, yielding an analog, compound 15h, that demonstrated DNA cleavage capabilities comparable to the more potent this compound. acs.org
Table 2: Summary of Structure-Activity Relationships for Calothrixin Analogs
| Compound | Key Structural Feature | Observed Biological Activity / Potency |
|---|---|---|
| This compound | N-oxide of Calothrixin B | IC₅₀ of 40 nM (HeLa cells). mdpi.com |
| Calothrixin B | Parent compound (neutral) | IC₅₀ of 350 nM (HeLa cells). mdpi.com |
| F16 | Analog of this compound | Improved water solubility; IC₅₀ of 20 nM (A375 cells) and 50 nM (HCT116 cells); dual Topo I/II poison. nih.gov |
| Isothiacalothrixin B (e.g., SCAB 4) | Sulfur-containing isostere of Calothrixin B | Induces irreversible DNA strand breaks and cell cycle arrest. nih.govplos.org |
| Compound 15h | Substituent on 'E' ring of Calothrixin B | DNA cleavage ability comparable to this compound. acs.org |
Chemical Synthesis and Analog Development of Calothrixin a
Total Synthesis Strategies for Calothrixin A
The unique pentacyclic structure of this compound, characterized by an indolo[3,2-j]phenanthridine core, has made it a compelling target for total synthesis. clockss.orgacs.org Various synthetic strategies have been developed, primarily focusing on the construction of this complex ring system. These approaches can be broadly categorized based on the final ring closure step, with methodologies existing for the closure of rings B, C, and D. mdpi.comnih.gov
Retrosynthetic Analyses and Key Disconnections in this compound Synthesis
Retrosynthetic analysis involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, a common retrosynthetic strategy involves disconnecting the molecule to reveal key precursor fragments.
One approach envisions the formation of the hexatriene intermediate, which can then be transformed into the indolophenanthridine (B24596) core through a 6π-electrocyclization. acs.org This hexatriene itself can be retrosynthetically disconnected into an indolylborate and a bromide-containing fragment, which can be joined via a palladium-catalyzed cyclization/cross-coupling reaction. acs.org
Another retrosynthetic approach for the synthesis of N-benzylcalothrixins involves a disconnection that leads to (2-chlorophenyl)boronic acid, benzylamines, and 8-bromophenanthridine-7,10-dione as key starting materials. psu.edu This strategy relies on a Suzuki cross-coupling reaction followed by a copper-catalyzed domino reaction. psu.edu
The first total synthesis of this compound and B by Kelly and coworkers utilized disconnections at the C6a-C7 and C12a-C13 bonds, leading to N-MOM-3-formylindole and quinoline-4-carboxamide as starting materials for the construction of the C-ring via o-lithiation. clockss.org
A different strategy reported by Bennasar and coworkers is characterized by a regioselective cyclization of an acyl radical, forming the C13-C13a bond. acs.org
The following table summarizes various retrosynthetic disconnections employed in the synthesis of this compound and its analogs.
| Disconnection Strategy | Key Precursors | Key Reactions | Reference |
| Hexatriene Intermediate | Indolylborate, Bromide fragment | Palladium-catalyzed cyclization/cross-coupling, 6π-electrocyclization | acs.org |
| N-Benzylcalothrixins | (2-chlorophenyl)boronic acid, Benzylamines, 8-bromophenanthridine-7,10-dione | Suzuki cross-coupling, Copper-catalyzed domino reaction | psu.edu |
| C-Ring Construction | N-MOM-3-formylindole, Quinoline-4-carboxamide | o-Lithiation | clockss.org |
| Acyl Radical Cyclization | Acyl radical precursor | Regioselective acyl radical cyclization | acs.org |
Ring Closure Methodologies in Pentacyclic this compound Scaffold Construction (e.g., Ring B, C, D)
Ring B Closure: Strategies for closing Ring B have included intramolecular aryl-aryl coupling of a 9-anilinophenanthridine derivative and a nitrene insertion reaction of an 8-(2-nitrophenyl)phenanthridine. clockss.org However, attempts to cyclize the anilinophenanthridine using palladium acetate (B1210297) were unsuccessful. clockss.org
Ring C Closure: A significant number of syntheses have utilized Ring C closure as the final key step. nih.gov One notable method involves the one-pot treatment of quinoline-4-carboxamide with lithium tetramethylpiperidide (LiTMP) followed by the addition of N-MOM-3-formylindole to construct the C-ring. clockss.org Another approach uses a palladium-catalyzed tandem cyclization/cross-coupling reaction to form a hexatriene intermediate, which then undergoes a copper(I)-mediated 6π-electrocyclization to form the indolo[3,2-j]phenanthridine core, effectively closing Ring C. acs.orgacs.org
Ring D Closure: The closure of Ring D has also been a successful strategy. One approach involves a palladium-catalyzed intramolecular cross-coupling reaction via C-H activation of a carbazole (B46965) derivative to construct the indolophenanthridine core. mdpi.com
Simultaneous Closure of Rings C and D: A unique methodology reported by Mohanakrishnan and coworkers involves the simultaneous closure of both Ring C and D in a one-pot synthesis. nih.govresearchgate.net This was achieved through an FeCl3-mediated domino reaction of an enamine derivative. researchgate.net
The following table summarizes the different ring closure strategies.
| Ring Closure | Key Reaction | Starting Materials/Intermediates | Reference |
| Ring B | Intramolecular aryl-aryl coupling (attempted) | 9-Anilinophenanthridine | clockss.org |
| Ring B | Nitrene insertion | 8-(2-Nitrophenyl)phenanthridine | clockss.org |
| Ring C | o-Lithiation | N-MOM-3-formylindole, Quinoline-4-carboxamide | clockss.org |
| Ring C | 6π-Electrocyclization | Hexatriene intermediate | acs.orgacs.org |
| Ring D | Pd-catalyzed C-H activation | Substituted carbazole derivative | mdpi.com |
| Rings C & D | FeCl3-mediated domino reaction | Enamine derivative | researchgate.net |
Application of Oxidative Free Radical Reactions in this compound Synthesis
Oxidative free radical reactions have proven to be a powerful tool in the synthesis of the Calothrixin core. nih.gov A notable strategy involves the construction of the indole (B1671886) ring (rings A and B) onto a pre-existing phenanthridine (B189435) dione (B5365651) (rings C, D, and E). mdpi.comnih.gov
This approach utilizes a manganese(III) acetate (Mn(OAc)₃)-mediated oxidative free radical reaction between an aminophenanthridinedione and cyclohexenone. nih.govnih.gov This key step constructs the indole portion of the molecule in a novel, late-stage fashion. nih.gov The resulting Calothrixin B can then be oxidized to this compound using an oxidizing agent like m-CPBA. nih.gov This method is advantageous due to its efficiency, often high yields, and relative ease of execution. nih.gov
The general scheme for this synthesis is as follows:
Preparation of an aminophenanthridinedione intermediate. nih.gov
Mn(OAc)₃-mediated oxidative free radical reaction of the aminophenanthridinedione with cyclohexenone to form the pentacyclic core of Calothrixin B. nih.gov
Oxidation of Calothrixin B to this compound. nih.gov
Palladium-Catalyzed Approaches in this compound Synthesis
Palladium catalysis has been instrumental in several synthetic routes to this compound, enabling key bond formations and cyclizations. acs.orgmdpi.com
One prominent application is in tandem cyclization/cross-coupling reactions. For instance, a palladium complex is used to catalyze the reaction between an in situ generated indolylborate and a bromide-containing substrate to form a hexatriene intermediate. acs.orgacs.orgnih.gov This reaction is a crucial step in a concise total synthesis of both this compound and B. nih.gov
Palladium-catalyzed C-H activation is another powerful strategy. In one synthesis, a palladium-catalyzed intramolecular cross-coupling via C-H activation of a substituted carbazole derivative is the key step to construct the indolophenanthridine core. mdpi.comnih.gov This approach is notable for proceeding without a protecting group on the indole nitrogen. mdpi.com
Furthermore, multiple palladium-mediated intramolecular C-X/C-H cross-coupling reactions have been employed to construct the carbazole and, subsequently, the full pentacyclic system of Calothrixin B. mdpi.com The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has also been utilized in the synthesis of intermediates for Calothrixin B. clockss.org
Copper-Catalyzed Reactions in this compound Synthesis
Copper catalysis has played a significant role in the synthesis of this compound and its analogs, particularly in cyclization and domino reactions. mdpi.compsu.edu
A key application of copper catalysis is in the 6π-electrocyclization of hexatriene intermediates to form the indolo[3,2-j]phenanthridine core. acs.orgmdpi.comacs.org Specifically, a Cu(OTf)₂·toluene complex has been effectively used to mediate this crucial ring C closure. mdpi.com Another report highlights the use of a Cu(I) species for this transformation. acs.orgnih.gov
Copper-catalyzed domino reactions have also been employed for the synthesis of N-benzylcalothrixins. psu.edu This involves a sequence of Ullmann-type N-arylation and C-H amination, starting from a coupled product obtained via a Suzuki reaction. psu.edu
In a different approach, a copper-catalyzed oxidative cyclization of a 1,n-enyne system, formed via a Sonogashira coupling, is a key step in constructing a 4-carbonyl quinoline (B57606) system, an important intermediate for Calothrixin B synthesis. rsc.orgrsc.org This reaction proceeds through intramolecular carbocupration of an alkyne followed by isomerization, elimination, and oxidation. rsc.org
Biomimetic Synthetic Routes to this compound
Biomimetic syntheses of this compound are inspired by its proposed biosynthetic pathway, which is thought to proceed from an indolo[2,3-a]carbazole (B1661996) intermediate. clockss.org
One biomimetic approach, reported by Hibino and coworkers, features a key allene-mediated electrocyclic reaction of a 6π-electron system to construct the indolo[2,3-a]carbazole core. mdpi.comnii.ac.jp This intermediate is then further elaborated to yield Calothrixin B, which can be oxidized to this compound. clockss.orgnih.gov The electrocyclization involves the two [b]-bonds of indole units and an in situ generated allene (B1206475) double bond. mdpi.com
Another biomimetic route also proceeds through a hypothetical 6-formylindolo[2,3-a]carbazole metabolite. clockss.org The synthesis of the indolo[2,3-a]carbazole ring system is a critical step in these approaches. nii.ac.jp
Synthetic Challenges and Methodological Innovations in this compound Production
The synthesis of this compound, a pentacyclic indolo[3,2-j]phenanthridine alkaloid, presents considerable challenges due to its complex and rigid ring system. nih.gov Overcoming the hurdles of constructing this intricate scaffold has spurred significant methodological innovation in organic synthesis. Key strategies have focused on the efficient assembly of the five rings (A-E), with various approaches categorized by the final ring-closure step. nih.gov
A primary challenge lies in the strategic construction of the carbazole core and the subsequent annulation of the remaining rings. Early and subsequent synthetic efforts have explored closures of rings B, C, and D as the final key step, with no syntheses to date reporting the final construction of either ring A or E. nih.gov
Domino reactions, which allow for the formation of multiple bonds in a single operation, represent another area of significant innovation. Mohanakrishnan and team reported a novel synthesis of calothrixin B (the precursor to this compound) featuring an iron(III) chloride (FeCl3)-mediated domino reaction of an enamine derivative. mdpi.comresearchgate.net This one-pot methodology simultaneously forms both rings C and D, streamlining the synthetic sequence. mdpi.comresearchgate.net
A different strategic approach involves the late-stage construction of the indole nucleus (rings A and B). Velu and coworkers reported a synthesis where the indole ring is formed on a pre-existing phenanthridine dione core (rings C, D, and E). mdpi.com This was achieved through a novel manganese triacetate [Mn(OAc)3]-mediated oxidative free-radical reaction. mdpi.com
More recently, Clift and his team developed a synthesis of calothrixin B from murrayaquinone A. nih.govacs.org A key challenge in their approach was forging the final C-N bond to complete the pentacyclic system. Their innovative solution involved the tautomerization of a brominated alkylquinone to a quinone methide intermediate. This reactive species was then intercepted by a boryl aniline, leading to the crucial C-N bond formation, followed by an intramolecular Suzuki coupling and aromatization to yield calothrixin B, which can be readily oxidized to this compound. nih.govacs.org
These diverse strategies highlight the evolution of synthetic approaches to this compound, moving towards more efficient, higher-yielding, and step-economical routes through the application of modern synthetic methods. nih.gov
Preparation of this compound Analogs for Mechanistic Probes and Activity Modulation
The promising biological activities of this compound, including its anticancer properties, have driven the synthesis of various analogs. acs.org These structural modifications are designed to serve two primary purposes: to act as mechanistic probes to elucidate the molecule's mode of action and to modulate its biological activity, potentially enhancing potency or improving pharmaceutical properties like solubility. nih.govresearchgate.net
One of the key limitations of this compound is its poor water solubility. researchgate.net To address this, a library of novel analogs was synthesized. One such analog, compound F16, demonstrated significantly improved water solubility (>5 mg/mL) compared to the parent compound (<5 µg/mL). researchgate.net Mechanistic studies confirmed that F16 retained the dual topoisomerase I and II poisoning activity of this compound and exhibited potent antiproliferative activity against cancer cell lines with high expression of these enzymes. researchgate.net
The synthesis of N-alkyl and N-benzyl derivatives of calothrixins represents another avenue of analog development. nih.govrsc.org A formal total synthesis of N-benzylcalothrixin B analogs was achieved using a strategy involving a Suzuki cross-coupling and copper-catalyzed domino reactions. rsc.org These modifications at the nitrogen atom can influence the molecule's interaction with its biological targets and alter its physicochemical properties. For example, the L20 analog of Calothrixin B was studied for its ability to induce apoptosis. dntb.gov.ua
Ecological and Environmental Context of Calothrixin a
Role of Calothrixin A in Cyanobacterial Allelopathy and Interspecies Chemical Interactions
Allelopathy refers to the chemical inhibition of one organism by another, a crucial mechanism in microbial competition. This compound, an alkaloid, functions as a potent allelochemical, giving the producing Calothrix species a competitive edge in their environment. encyclopedia.pub This chemical warfare agent affects a range of organisms, demonstrating its broad ecological impact.
Research has shown that this compound is involved in the complex chemical interactions that occur in aquatic ecosystems. inno-concept.denih.gov Cyanobacteria, including Calothrix, release a variety of secondary metabolites into their surroundings that can inhibit the growth of competing species, thereby influencing the structure and succession of phytoplankton communities. inno-concept.demdpi.com
The allelopathic action of this compound has been documented against various organisms. researchgate.net Studies have demonstrated its inhibitory effects on other cyanobacteria, green microalgae, and various bacteria. encyclopedia.pubinno-concept.defrontiersin.org For instance, it has been shown to inhibit the growth of Bacillus subtilis in a dose-dependent manner, with complete inhibition observed at a concentration of 16 µM. mdpi.com This activity is attributed to its ability to interfere with fundamental cellular processes. The primary biochemical modes of action for this compound's allelopathy are the inhibition of DNA replication and the inhibition of RNA synthesis through the targeting of RNA polymerase. inno-concept.demdpi.comresearchgate.netneptjournal.com
The production of such allelochemicals is a key survival strategy, allowing the cyanobacterium to compete for essential resources like light and nutrients. mdpi.comresearchgate.net
Table 1: Documented Allelopathic Effects of this compound
| Target Organism/Process | Observed Effect | Reference |
| Bacillus subtilis | Inhibition of bacterial growth | mdpi.com |
| Prokaryotic and Eukaryotic Cells | Inhibition of genetic replication | researchgate.netfrontiersin.org |
| RNA Synthesis | Inhibition of RNA polymerase | mdpi.comresearchgate.netneptjournal.com |
| DNA Replication | Inhibition | inno-concept.demdpi.comresearchgate.net |
| Competing Microorganisms | Growth inhibition | encyclopedia.pub |
Association of this compound-Producing Organisms with Biomineralization Processes
Biomineralization is the process by which living organisms produce minerals. wikipedia.org The cyanobacterial genus Calothrix, the source of this compound, is notably associated with this phenomenon, particularly in the context of silica (B1680970) and carbonate mineralization. frontiersin.org
Calothrix species are frequently found as dominant members of microbial mats in silica-rich hydrothermal environments, such as the hot springs of Yellowstone National Park. frontiersin.org These filamentous cyanobacteria play a direct role in the formation of organo-sedimentary structures. Their sheaths and filaments act as templates for silica precipitation, leading to their encrustation and eventual preservation in the geological record as silicified microfossils. frontiersin.org The ability of Calothrix to not only survive but thrive in conditions conducive to silicification makes it a key player in the creation of siliceous sinter deposits. The growth patterns of these cyanobacteria directly influence the texture and fabric of these rock formations. frontiersin.org
This process, where the metabolic activity of microbes creates favorable chemical conditions for mineral formation, is known as biologically induced mineralization. nih.gov While this compound itself is not directly implicated in the biomineralization process, its production occurs within an organism that is a significant contributor to geological formations through mineralization.
Furthermore, research has explored the use of cyanobacteria, including Calothrix, as bioreactors for the synthesis of metallic nanoparticles, such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt). researchgate.net In these processes, the cyanobacterial cells facilitate the reduction of metal ions to form nanoparticles, a form of artificially induced biomineralization. researchgate.net
Table 2: Calothrix spp. and Biomineralization
| Type of Biomineralization | Environment/Process | Role of Calothrix | Reference |
| Silica Biomineralization | Hydrothermal hot springs | Forms distinctive organo-sedimentary structures; influences rock texture | frontiersin.org |
| Nanoparticle Synthesis | Laboratory/Bioprocessing | Intracellular synthesis of metallic nanoparticles (e.g., Au, Ag, Pd, Pt) | researchgate.net |
Advanced Analytical and Methodological Approaches for Calothrixin a Research
Spectroscopic Techniques for Detection and Quantification of Calothrixin A (e.g., NMR, MS, UV-Vis)
Spectroscopic methods are indispensable for the detailed structural analysis and quantification of this compound. lehigh.edunptel.ac.in These techniques probe the interaction of the molecule with electromagnetic radiation to provide a wealth of information. lehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of this compound. lehigh.edu Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.govmdpi.com
In one study, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆, revealing key proton signals. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) and provide information about the electronic environment of each proton. libretexts.org For instance, characteristic peaks were observed at δ 13.22 (s, 1H), 9.68 (d, J = 9.3 Hz, 1H), and 8.89 (s, 1H), among others. nih.gov The splitting patterns, such as singlets (s), doublets (d), and triplets (t), arise from spin-spin coupling between neighboring protons and offer insights into the connectivity of the atoms. lehigh.edu
The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov For this compound, signals were observed at δ 178.3, 177.8, 143.1, and so on, corresponding to the different carbon atoms in the molecule. nih.gov The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure. mdpi.com
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. solubilityofthings.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. nptel.ac.innih.gov For this compound, the calculated HRMS for the molecular formula C₁₉H₁₀N₂O₃ was 314.0691, with an experimental value found to be 314.0701, confirming its composition. nih.gov Mass spectrometry can also be used to analyze fragments of the molecule, providing further structural information. nptel.ac.in
UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by this compound. labmanager.com This technique is particularly useful for quantifying the concentration of the compound in solution and for studying its interactions with other molecules, such as DNA. solubilityofthings.comacs.org The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). bspublications.net Studies have shown that the addition of calf thymus DNA (ct-DNA) to solutions of this compound and its analogue, F16, resulted in significant changes in their UV-Vis absorption spectra, indicating an interaction between the compounds and DNA. acs.orgresearchgate.net Specifically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) were observed, which are characteristic of an intercalative binding mode. researchgate.net
Table 1: Spectroscopic Data for this compound
| Technique | Solvent/Method | Key Observations | Reference |
| ¹H NMR | DMSO-d₆ | δ 13.22 (s, 1H), 9.68 (d, J = 9.3 Hz, 1H), 8.89 (s, 1H), 8.61 (d, J = 9.9 Hz, 1H), 8.13 (d, J = 7.5 Hz, 1H), 7.99-7.97 (m, 2H), 7.61 (d, J = 7.8 Hz, 1H), 7.46 (t, J = 7.8 Hz, 1H), 7.38 (t, J = 7.2 Hz, 1H) | nih.gov |
| ¹³C NMR | DMSO-d₆ | δ 178.3, 177.8, 143.1, 138.7, 138.1, 132.0, 131.9, 131.8, 129.9, 128.1, 127.0, 126.8, 124.5, 123.4, 122.0, 121.9, 119.1, 115.1, 114.0 | nih.gov |
| MS (ES+) | Electrospray Ionization | m/z 315 (M + H) | nih.gov |
| HRMS | Electron Ionization | Calculated for C₁₉H₁₀N₂O₃: 314.0691, Found: 314.0701 | nih.gov |
| UV-Vis | Varies | Used to study DNA binding interactions, showing hypochromism and red shift upon addition of ct-DNA. acs.orgresearchgate.net | acs.orgresearchgate.net |
Chromatographic Separation and Coupled Techniques for this compound Profiling (e.g., LC-MS, GC-MS)
Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, such as natural product extracts. creative-proteomics.com These methods are often coupled with mass spectrometry to provide a powerful analytical platform for identifying and quantifying the compound. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique in this compound research. wikipedia.orgnih.gov It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. chemyx.com In this technique, a sample is first passed through a chromatographic column, which separates the components based on their chemical properties. measurlabs.com The separated components then enter the mass spectrometer, which determines their mass-to-charge ratio, allowing for their identification. measurlabs.com LC-MS has been instrumental in the dereplication of natural product samples, a process that rapidly identifies known compounds like this compound in complex mixtures. nih.gov For instance, UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) has been employed for the in-situ analysis of Calothrix species, revealing the presence of various natural products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another coupled technique that can be used for the analysis of volatile compounds. creative-proteomics.com While less common for a complex molecule like this compound, which has low volatility, derivatization techniques can sometimes be employed to make it suitable for GC-MS analysis. creative-proteomics.com
The purity of synthesized this compound and its analogues is often determined using High-Performance Liquid Chromatography (HPLC). acs.orgacs.org HPLC methods are developed to ensure the quality and consistency of the compounds used in biological and other studies. acs.org
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling have become increasingly important in understanding the properties and interactions of this compound at the molecular level. kallipos.gramazon.comgoogle.com These approaches use theoretical principles and computer simulations to study molecular structure, properties, and reactivity. kallipos.granu.edu.au
Molecular Docking is a computational technique used to predict the binding orientation of one molecule to another, such as this compound to a protein target or DNA. nih.gov In a study investigating the interaction of this compound with human serum albumin (HSA), molecular docking revealed a specific binding site for the compound in subdomain IIA of the protein. nih.gov The results suggested that the formation of the this compound-HSA complex is driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov Similarly, molecular docking studies have been used to understand how this compound analogues interact with DNA topoisomerase complexes. researchgate.net
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its complexes with biomolecules over time. These simulations can help to understand conformational changes and the stability of interactions.
Computational methods are also employed to calculate various molecular properties and spectra. anu.edu.au For example, quantum chemical calculations can be used to predict NMR chemical shifts and UV-Vis spectra, which can aid in the interpretation of experimental data. anu.edu.au These computational tools provide a powerful complement to experimental studies, offering a deeper understanding of the chemical and biological properties of this compound.
Future Research Directions and Translational Perspectives for Calothrixin a
Further Elucidation of Remaining Mechanistic Ambiguities of Calothrixin A
Initial studies identified this compound as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and transcription. nih.gov This inhibition is a key component of its anticancer activity. nih.govresearchgate.net However, other mechanisms are also believed to be at play. It has been proposed that the quinone structure of this compound allows it to engage in redox cycling. nih.gov This process can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components like DNA, ultimately leading to apoptosis. nih.gov Preliminary mechanistic studies support the idea that the bioactivity of calothrixins may be linked to their capacity for redox cycling. researchgate.net
Furthermore, the planar, five-ring structure of the molecule suggests it might act as a DNA intercalator, inserting itself between DNA base pairs and disrupting DNA processes. nih.gov In bacteria, this compound has been observed to inhibit bacterial growth by targeting aspects of RNA synthesis. nih.govnih.gov A comprehensive understanding of its mechanism requires clarifying the interplay between these different activities. Future research should aim to determine the primary mechanism responsible for its effects in different cell types (e.g., cancer cells vs. bacteria vs. parasites) and to what extent topoisomerase inhibition, ROS generation, and DNA intercalation contribute to its cytotoxicity.
Table 1: Postulated Mechanisms of Action for this compound
| Proposed Mechanism | Cellular Target/Process | Implied Biological Activity |
|---|---|---|
| Topoisomerase I & II Inhibition | DNA topology, replication, transcription | Anticancer |
| Redox Cycling | Generation of Reactive Oxygen Species (ROS) | Anticancer, Antimicrobial |
| DNA Intercalation | DNA structure and function | Anticancer |
Exploration of Novel Biological Activities of this compound Beyond Established Profiles
The established biological profile of this compound is centered on its anticancer, antimalarial, and antibacterial properties. nih.gov Initial studies revealed its high potency against human cervical cancer (HeLa) cells and a chloroquine-resistant strain of the malaria parasite, Plasmodium falciparum. anu.edu.auresearchgate.netnih.gov Its antibacterial activity has been demonstrated against Bacillus subtilis. nih.gov
However, the source of this compound, cyanobacteria, is a well-known producer of secondary metabolites with an exceptionally broad range of pharmacological effects. nih.govresearchgate.net Compounds isolated from these organisms have shown anti-inflammatory, antiviral, anti-HIV, antifungal, antiprotozoal, and immunosuppressant activities, among others. nih.gov This suggests that the full therapeutic potential of this compound may be underexplored.
Future research should involve systematic screening of this compound and its analogues against a wider array of biological targets. Investigating its potential as an antiviral agent, particularly against enveloped viruses, or as an antifungal compound could open new therapeutic avenues. Given the structural uniqueness of the calothrixin scaffold, it may interact with novel biological targets, leading to the discovery of first-in-class therapeutic agents.
Table 2: Established and Potential Biological Activities of this compound
| Activity Status | Biological Activity | Specific Examples/Targets |
|---|---|---|
| Established | Anticancer | Potent against HeLa (cervical cancer) cells. nih.gov |
| Antimalarial | Effective against chloroquine-resistant P. falciparum. researchgate.netnih.gov | |
| Antibacterial | Growth inhibition of Bacillus subtilis. nih.gov | |
| Potential (for future exploration) | Antiviral | Screening against various viral families. |
| Antifungal | Testing against pathogenic fungal strains. | |
| Anti-inflammatory | Evaluation in cellular models of inflammation. |
Development of More Efficient and Sustainable Synthetic Methodologies for this compound
A significant bottleneck in the research and development of this compound is its limited availability from natural sources. nih.govnih.gov Low isolation yields from Calothrix cultures necessitate the development of efficient and scalable total synthesis methods. nih.gov Consequently, organic and medicinal chemists have devised numerous synthetic routes to produce calothrixins and their analogues. nih.gov
Key strategies that have been employed include:
Late-Stage Indole (B1671886) Construction: A novel approach utilizes a manganese triacetate Mn(OAc)₃-mediated oxidative free radical reaction to form the indole ring at a late stage of the synthesis. nih.gov
Ring C Construction: The first total synthesis by Kelly's group involved constructing the central C-ring using o-lithiation chemistry. clockss.org
Cycloaddition Reactions: The Gingant group developed a synthesis based on an intermolecular hetero Diels-Alder reaction to create the core structure. clockss.org
Palladium-Catalyzed Coupling: Other efficient routes have made use of modern synthetic methods, such as intramolecular Heck cyclization and Suzuki coupling reactions. researchgate.net
Future efforts in this area should focus on optimizing existing routes and developing new ones that are more sustainable, for example, by minimizing the use of hazardous reagents and improving atom economy. The development of a highly efficient synthesis is critical for producing the quantities of this compound needed for extensive preclinical and potential clinical evaluation. nih.gov
Biotechnological Production and Strain Optimization for Enhanced this compound Yields
Given the low yields of this compound from its native cyanobacterial source, biotechnological production represents a promising alternative to chemical synthesis for a sustainable supply. nih.gov Cyanobacteria are increasingly viewed as "cell factories" for producing valuable bioactive compounds, and optimizing these natural production systems is a key area of future research. researchgate.net
Currently, there is limited information on the specific biosynthetic pathway of this compound. A crucial first step is to identify the gene cluster responsible for its production in Calothrix. Once identified, several biotechnological strategies can be employed:
Strain Improvement of the Native Producer: The native Calothrix strain could be optimized for higher yields. This can be achieved through classical strain selection methods (e.g., UV mutagenesis) or by metabolic engineering to overexpress key biosynthetic genes or eliminate competing metabolic pathways.
Heterologous Expression: The entire biosynthetic gene cluster could be transferred and expressed in a more tractable host organism, such as E. coli or a faster-growing cyanobacterial strain. This approach allows for production in controlled fermenter systems, which can be optimized for high-density growth and product yield. mdpi.com
Process Optimization: For either native or heterologous production, optimizing cultivation parameters in bioreactors is essential. This includes fine-tuning factors like nutrient levels, light intensity, temperature, and pH. Statistical tools like response surface methodology can be used to efficiently identify the optimal conditions for maximal production. mdpi.com
Developing a robust biotechnological production platform would provide a scalable and potentially more cost-effective and environmentally friendly source of this compound, thereby facilitating its journey through the drug development pipeline.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Calothrixin A derivatives?
The synthesis of this compound derivatives often involves click chemistry, such as copper-catalyzed azide-alkyne cycloaddition. For example, Calothrixin B (precursor) is functionalized with propargyl bromide under alkaline conditions, followed by oxidation with m-CPBA to yield reactive intermediates . Structural characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm purity and molecular identity. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification techniques, as outlined in journal guidelines .
Q. Which in vitro assays are most suitable for evaluating the anticancer activity of this compound analogues?
Standard cytotoxicity assays like MTT or CellTiter-Glo® are used to measure IC50 values in cancer cell lines (e.g., HCT116 colon cancer cells). Follow-up assays include flow cytometry for apoptosis detection (Annexin V/PI staining), DNA damage markers (γ-H2AX), and ROS quantification (DCFDA probes) to elucidate mechanisms . Dose-response curves and time-dependent studies are critical for validating potency.
Q. How can researchers ensure the reproducibility of this compound's reported biological activities?
Detailed experimental methods must be provided, including cell culture conditions (e.g., media, passage numbers), compound solubility profiles (DMSO concentration controls), and assay validation steps (positive/negative controls). Journals like the Beilstein Journal of Organic Chemistry mandate explicit descriptions of synthetic procedures and characterization data to enable replication .
Advanced Research Questions
Q. What strategies address contradictory reports on this compound's cytotoxicity across different cancer models?
Discrepancies may arise from variations in cell line genetics, assay conditions, or compound stability. To resolve these, researchers should:
Q. How can computational modeling optimize this compound derivatives for dual Topo I/II inhibition?
Molecular docking and molecular dynamics simulations can predict interactions between this compound analogues and Topo I/II active sites. For instance, scaffold modifications (e.g., fluorination at position 3 or sulfur substitution in the E-ring) enhance DNA intercalation and enzyme inhibition. QSAR models further correlate structural features (e.g., planarity, substituent electronegativity) with inhibitory potency .
Q. What mechanistic studies validate the role of ROS in this compound-induced apoptosis?
ROS involvement is confirmed via:
Q. How can structure-activity relationship (SAR) studies improve this compound's pharmacokinetic properties?
SAR strategies include:
- Solubility enhancement : Introducing hydrophilic groups (e.g., glycosylation via click chemistry) .
- Metabolic stability : Fluorination to block cytochrome P450-mediated degradation.
- Bioavailability : Nanoformulation or prodrug approaches to improve tissue penetration .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
Nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) calculate IC50 values. Significance testing (ANOVA with post-hoc tests) compares treatment groups, while survival assays require Kaplan-Meier analysis. Replicate experiments (n ≥ 3) and error bars (SEM/SD) ensure robustness .
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
Implement quality control measures:
- Purity thresholds : ≥95% by HPLC.
- Batch documentation : Record reaction yields, spectral data, and storage conditions.
- Biological validation : Test each batch in a reference cell line to confirm consistent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
